molecular formula C11H9ClN2O2 B2631528 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1516997-17-3

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2631528
CAS No.: 1516997-17-3
M. Wt: 236.66
InChI Key: SZOJKDNSKVKTLT-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a high-purity chemical reagent designed for advanced research applications. As a derivative of the pyrazole-carboxylic acid family, this compound serves as a multifunctional molecular platform due to its rigid conjugated system and the synergistic presence of a carboxylic acid group and multiple nitrogen atoms . This structure allows for sophisticated coordination, enabling the synthesis of novel metal complexes and coordination polymers . The synergistic combination of these functional groups provides the structural foundation for constructing metal-organic frameworks (MOFs) and other coordination networks with potential applications in environmental sensing and optoelectronic devices . In the field of medicinal and agrochemical research, pyrazole carboxylic acid derivatives are recognized as an extraordinarily significant class of compounds, forming the constructional units for various pharmaceuticals and agrochemicals . The specific 4-chloro and 4-methylphenyl substituents on the pyrazole core are expected to influence the compound's electronic properties and steric profile, which can be critical for modulating biological activity or material properties in research settings . This product is intended for use by qualified researchers and is strictly for professional laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-chloro-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOJKDNSKVKTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of hydrogenated pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has demonstrated that derivatives of 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid exhibit notable antimicrobial activity. For instance, studies have shown that compounds within this class can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It modulates various signaling pathways involved in inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study: Synthesis and Biological Activity
A study synthesized several derivatives of pyrazole carboxylic acids, including this compound. The synthesized compounds were tested for their antimicrobial efficacy using the agar well diffusion method, showing significant inhibition against various pathogens .

Agricultural Applications

Pesticidal Activity
The compound is recognized for its role as an intermediate in the synthesis of agrochemicals, particularly insecticides and acaricides. It is structurally related to known pesticides such as tebufenpyrad and tolfenpyrad, which are effective against a wide range of agricultural pests .

Case Study: Efficacy in Crop Protection
In field trials, formulations containing derivatives of this compound demonstrated high efficacy in controlling pest populations on crops like vegetables and fruits. These compounds have shown rapid degradation in soil and water, minimizing environmental impact while ensuring crop safety .

Material Science

Synthesis of Functional Materials
The compound serves as a building block in the synthesis of novel materials with specific properties. Its derivatives have been utilized in creating polymers and coatings that exhibit enhanced mechanical strength and thermal stability.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant inhibition of bacterial growth
Anti-inflammatory treatmentsModulates inflammatory pathways
Agricultural ScienceInsecticides and acaricidesEffective against pests with low environmental impact
Material ScienceSynthesis of polymersEnhanced mechanical and thermal properties observed

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Positions and Key Functional Groups

Compound Name Substituents (Positions) Notable Features
Target compound: 4-Chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid Cl (4), 4-MePh (5), COOH (3) Balanced electronic effects; moderate lipophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 4-Me (4), 2,4-diClPh (1), 4-ClPh (5), COOH (3) Enhanced halogen interactions; π-π stacking observed in crystal structure
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 4-ClPh (3), 4-OMePh (1), COOH (5) Electron-rich due to OMe; increased solubility in polar solvents
5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid Cl (5), 3-Me (3), 4-MePhCH2 (1), COOH (4) High lipophilicity due to benzyl group; potential for membrane permeability
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Cl (4), Et (3), Me (1), COOH (5) Steric hindrance from ethyl group; reduced crystallinity

Key Observations :

  • Electron-withdrawing groups (Cl, COOH) lower electron density on the pyrazole ring, enhancing acidity (e.g., pKa of COOH group) .
  • Electron-donating groups (Me, OMe) increase solubility in organic solvents but may reduce metabolic stability .
  • Steric effects from substituents like ethyl or benzyl groups influence molecular packing and crystal stability .

Physicochemical Properties and Structural Stability

Crystal Packing and Hydrogen Bonding :

  • The compound in exhibits intramolecular O–H···O hydrogen bonds and π-π interactions between pyrazole and aromatic rings, stabilizing its crystal lattice .
  • Derivatives with polar groups (e.g., hydroxyethyl in ) show enhanced hydrogen bonding, improving solubility but complicating crystallization .

Solubility Trends :

  • Lipophilic groups (benzyl, methylphenyl) : Increase logP values, favoring lipid membrane penetration .
  • Polar groups (COOH, OMe) : Enhance aqueous solubility but may require pH adjustment for dissolution .

Biological Activity

4-Chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a chlorine atom at the 4-position and a 4-methylphenyl group at the 5-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C11H10ClN2O2
CAS Number 1516997-17-3
Molecular Weight 236.66 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, derivatives of 1H-pyrazole have shown significant activity against various cancer cell lines, including lung, brain, colorectal, and breast cancer cells. For instance:

  • In vitro Studies : Compounds with similar structures to this compound exhibited IC50 values ranging from 0.01 µM to 49.85 µM against multiple cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Case Study : A study reported that pyrazole derivatives inhibited tumor growth in vivo, demonstrating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators, which is crucial in conditions such as arthritis and other inflammatory diseases.

  • In vitro Findings : Some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating significant potential for therapeutic use .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in tumor proliferation or inflammatory processes.
  • Receptor Modulation : It may interact with receptors that regulate cell growth and inflammation, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Activity Profile
4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acidExhibits moderate anticancer activity
4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxamideShows significant anti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step process:

Hydrazine Condensation : Reacting substituted phenylhydrazine derivatives with β-diketones or β-ketoesters (e.g., ethyl 4-(4-methylphenyl)-3-methyl-2,4-dioxobutanoate) to form pyrazole intermediates.

Cyclization : Acid-catalyzed cyclization (e.g., using p-TsOH) under reflux to form the pyrazole core.

Hydrolysis : Base-mediated hydrolysis (e.g., KOH in methanol) of ester groups to yield the carboxylic acid derivative.
Critical factors include:

  • Solvent Choice : Toluene or ethanol for azeotropic removal of water to drive cyclization .
  • Temperature : Reflux (110–120°C) ensures complete ring closure .
  • Purification : Recrystallization from acetic acid or methanol-water mixtures improves purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

Answer: Single-crystal X-ray diffraction reveals:

  • Planar Pyrazole Core : Bond lengths (e.g., N–N ≈ 1.36 Å) and angles (e.g., C–N–C ≈ 105°) align with typical pyrazole derivatives .
  • Hydrogen Bonding : Intramolecular O–H⋯O bonds (2.6–2.8 Å) between carboxylic acid groups enhance stability .
  • π-π Stacking : Centroid distances of 3.8–3.9 Å between pyrazole and aryl rings contribute to layered packing .
  • C–H⋯π Interactions : Methyl groups interact with chlorophenyl rings (3.3–3.5 Å), further stabilizing the lattice .

Q. What spectroscopic techniques are essential for validating the compound’s purity and structural integrity?

Answer:

  • NMR :
    • ¹H NMR : Methyl groups (δ 2.3–2.5 ppm) and pyrazole protons (δ 6.1–6.3 ppm) confirm regiochemistry.
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and quaternary pyrazole carbons (δ 140–150 ppm) validate substitution .
  • FT-IR : Stretching bands for O–H (2500–3000 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–Cl (750–800 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 381.63 for C₁₇H₁₁Cl₃N₂O₂) and fragmentation patterns verify stoichiometry .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) arising from tautomerism in pyrazole derivatives be resolved?

Answer: Pyrazole tautomerism (1H vs. 2H forms) can lead to ambiguous NMR signals. Strategies include:

  • Variable-Temperature NMR : Cooling to –40°C slows tautomeric exchange, simplifying splitting patterns .
  • X-ray Crystallography : Definitive assignment of proton positions via hydrogen bonding networks (e.g., O–H⋯O vs. N–H⋯O) .
  • DFT Calculations : Comparing experimental spectra with computed chemical shifts for tautomers resolves ambiguities .

Q. What methodological approaches optimize regioselectivity during pyrazole ring formation to avoid byproducts like 3,5-dichloro isomers?

Answer:

  • Steric Control : Bulky substituents (e.g., 4-methylphenyl) at position 5 direct electrophilic chlorination to position 4 via steric hindrance .
  • Acid Catalysis : p-TsOH promotes kinetic control favoring the 4-chloro isomer over thermodynamically stable alternatives .
  • Byproduct Analysis : HPLC with C18 columns (acetonitrile/water gradient) separates isomers; GC-MS identifies chlorinated side products .

Q. How do computational methods (e.g., DFT, MD) predict the compound’s reactivity in nucleophilic substitution or metal coordination?

Answer:

  • DFT (B3LYP/6-311+G )**:
    • Calculates LUMO localization on the chloro-substituted carbon, indicating susceptibility to nucleophilic attack .
    • Predicts binding energies for metal coordination (e.g., Cu²⁺: –45 kcal/mol via carboxylic acid and pyrazole N donors) .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMSO vs. water) on reaction pathways and transition states .

Q. What strategies reconcile discrepancies between theoretical and experimental data (e.g., bond lengths in X-ray vs. DFT)?

Answer:

  • Basis Set Optimization : Using def2-TZVP basis sets improves agreement for heavy atoms (Cl, N) .
  • Crystal Packing Effects : X-ray data include intermolecular forces absent in gas-phase DFT; periodic boundary condition (PBC) models correct this .
  • Error Margins : Statistical analysis (e.g., χ² tests) quantifies deviations; <0.02 Å for bond lengths is acceptable .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during biological assays?

Answer:

  • Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .
  • Prodrug Synthesis : Methyl or ethyl ester derivatives improve solubility; enzymatic hydrolysis regenerates the active acid in vivo .
  • Nanoformulation : Liposomal encapsulation (e.g., phosphatidylcholine vesicles) enhances bioavailability .

Q. What analytical workflows validate synthetic intermediates when scaling up from milligram to gram quantities?

Answer:

  • In-line PAT (Process Analytical Technology) : Raman spectroscopy monitors reaction progression in real time .
  • HPLC-MS Purity Checks : Thresholds ≥95% area under the curve ensure batch consistency .
  • Elemental Analysis : Confirms stoichiometry (e.g., Cl% within ±0.3% of theoretical) .

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